molecular formula C11H8N2O4S B2693372 (5E)-3-methyl-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 367469-68-9

(5E)-3-methyl-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B2693372
CAS No.: 367469-68-9
M. Wt: 264.26
InChI Key: CFZPXQJZUZAHCI-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-3-methyl-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C11H8N2O4S and its molecular weight is 264.26. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity in Cancer Research

A study by Chandrappa et al. (2008) synthesized derivatives of thiazolidine-2,4-dione and evaluated their antiproliferative activity against various human cancer cell lines. This research highlighted the importance of the nitro group on the thiazolidinone moiety and its significant role in antiproliferative activity. Specifically, certain synthesized compounds demonstrated potent antiproliferative activity on all tested carcinoma cell lines (Chandrappa et al., 2008).

Corrosion Inhibition

Yadav et al. (2015) conducted experimental and quantum chemical studies on thiazolidinedione derivatives as corrosion inhibitors. These inhibitors showed increased efficiency with concentration and were effective in protecting mild steel in hydrochloric acid solution. The study utilized various techniques like weight loss, electrochemical polarization, and electrochemical impedance spectroscopy to evaluate the performance (Yadav et al., 2015).

Antibacterial and Antifungal Properties

Mohanty et al. (2015) synthesized a series of substituted 5-(aminomethylene)thiazolidine-2,4-diones, revealing that compounds with pyridine or piperazine moieties exhibited good to excellent antibacterial activity. Furthermore, compounds with piperazine moieties also showed good antifungal activity, although none demonstrated high cytotoxic activity (Mohanty et al., 2015).

Pharmacological Profile Determination via Computational Approaches

Sakib et al. (2021) explored the biological and pharmacological potential of 5-(3-nitro-arylidene)-thiazolidine-2,4-dione using computational methods. The study emphasized the importance of computational approaches in identifying promising molecules for drug development, highlighting the compound's potential pharmacological profile through extensive investigations (Sakib et al., 2021).

Antiviral Activity Evaluation

Research by Terzioğlu et al. (2005) involved the synthesis of 5-nitro-3-((5-nonsubstituted/methyl-4-thiazolidinone-2-ylidene)hydrazono)-1H-2-indolinones. These compounds were evaluated for primary antiviral activities against several pathogenic viruses, with some demonstrating weak activity against specific viruses (Terzioğlu et al., 2005).

Aldose Reductase Inhibitory Activity

A study by Sever et al. (2021) aimed to identify potent aldose reductase inhibitors, a key target in managing diabetic complications. They synthesized and evaluated a series of 5-(arylidene)thiazolidine-2,4-diones for their in vitro aldose reductase inhibitory activities, identifying specific compounds as potential orally bioavailable inhibitors (Sever et al., 2021).

Properties

IUPAC Name

(5E)-3-methyl-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4S/c1-12-10(14)9(18-11(12)15)6-7-2-4-8(5-3-7)13(16)17/h2-6H,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZPXQJZUZAHCI-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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